molecular formula C22H28N2O3S B531180 (S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)pentanamide

(S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)pentanamide

Cat. No. B531180
M. Wt: 400.5 g/mol
InChI Key: GLJZTHKUTGOBFU-LIIHMFIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JCP410 is a covalent dual inhibitor of DPAP1 and DPAP3.

Scientific Research Applications

Asymmetric Synthesis and Enzyme Inhibition

  • Asymmetric Synthesis of Cysteine Protease Inhibitors : The compound has been used in the enantioselective synthesis of cysteine protease inhibitors. A specific method involves azo-based α-amination of an aldehyde followed by a Horner–Wadsworth–Emmons-based vinyl sulfone formation. The process includes several steps like Boc deprotection, Zn reduction, and N-functionalisation, yielding compounds like tert-butyl trans-[5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl]carbamate and epimeric dipeptide mimetics (Evans, Shen, & Cunningham, 2022).

Antimicrobial Applications

  • Novel Pyrazolopyrimidines Synthesis with Antimicrobial Activity : This compound is involved in synthesizing novel pyrazolo[1,5-a]pyrimidine ring systems with antimicrobial properties. The synthesis process includes reactions with various substituted aminoazopyrazole derivatives, and the results showed several derivatives exceeding the activity of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).

Anticancer Research

  • Synthesis and Anticancer Evaluation : The compound has been used to synthesize phenylaminosulfanyl-1,4‐naphthoquinone derivatives with potent cytotoxic activity against human cancer cell lines. These compounds showed low toxicity in normal human kidney cells and induced apoptosis and cell cycle arrest in cancer cells (Ravichandiran et al., 2019).

Neurological Disease Research

  • Inhibition of Zika Virus Serene Protease Complex : The compound has been identified as an inhibitor of Zika virus NS2B-NS3 protease through in silico studies. The docking studies establish the potential of the compound for inhibiting the Zika virus (Singh, Merugu, & Solanki, 2017).

Biochemical Analysis

  • Electrochemical Microsensor for In Vivo Monitoring : The compound has been used in the design of electrochemical microsensors for in vivo monitoring of H2O2 in the brain, particularly for Parkinson's disease research. This method helps in the selective quantification of H2O2, a critical component in understanding Parkinson's disease (Luo et al., 2022).

properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]pentanamide

InChI

InChI=1S/C22H28N2O3S/c1-2-9-21(23)22(25)24-19(15-14-18-10-5-3-6-11-18)16-17-28(26,27)20-12-7-4-8-13-20/h3-8,10-13,16-17,19,21H,2,9,14-15,23H2,1H3,(H,24,25)/b17-16+/t19-,21-/m0/s1

InChI Key

GLJZTHKUTGOBFU-LIIHMFIASA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CCC1=CC=CC=C1)/C=C/S(=O)(=O)C2=CC=CC=C2)N

SMILES

CCC[C@H](N)C(N[C@@H](CCC1=CC=CC=C1)/C=C/S(=O)(C2=CC=CC=C2)=O)=O

Canonical SMILES

CCCC(C(=O)NC(CCC1=CC=CC=C1)C=CS(=O)(=O)C2=CC=CC=C2)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JCP410;  JCP-410;  JCP 410

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)pentanamide
Reactant of Route 2
(S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)pentanamide
Reactant of Route 3
(S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)pentanamide
Reactant of Route 4
(S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)pentanamide
Reactant of Route 5
(S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)pentanamide
Reactant of Route 6
(S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)pentanamide

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